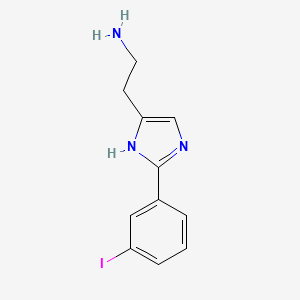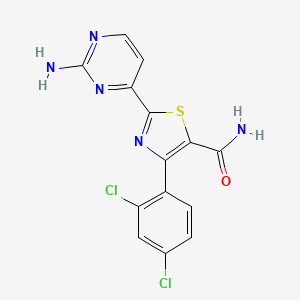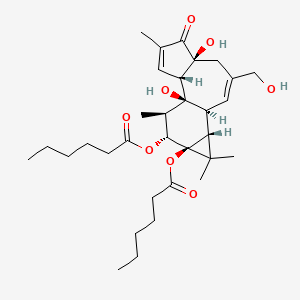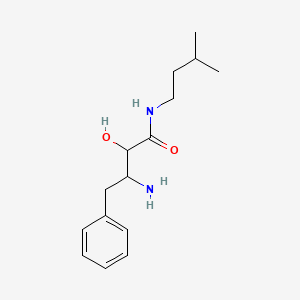
2-(3-Iodophenyl)histamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-iodophenyl)histamine is a synthetic organic compound that belongs to the class of histamine derivatives. It is characterized by the presence of an iodine atom attached to the phenyl ring of histamine. This compound is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities and applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)histamine typically involves the iodination of phenylhistamine. One common method includes the reaction of 2-phenylhistamine with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents such as acetonitrile and temperatures around 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-iodophenyl)histamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhistamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
2-(3-iodophenyl)histamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for histamine receptors.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-iodophenyl)histamine involves its interaction with histamine receptors. It can act as an agonist or antagonist, depending on the receptor subtype and the specific biological context. The compound binds to the receptor and modulates its activity, leading to various physiological effects. The molecular targets include histamine H1, H2, H3, and H4 receptors, and the pathways involved can vary based on the receptor subtype .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-iodophenyl)histamine
- 2-(2-iodophenyl)histamine
- 2-(3-bromophenyl)histamine
- 2-(3-chlorophenyl)histamine
Uniqueness
2-(3-iodophenyl)histamine is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its binding affinity and selectivity for different histamine receptors. This positional specificity can result in distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12IN3 |
|---|---|
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
2-[2-(3-iodophenyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H12IN3/c12-9-3-1-2-8(6-9)11-14-7-10(15-11)4-5-13/h1-3,6-7H,4-5,13H2,(H,14,15) |
Clé InChI |
OPICWPJAKDPOOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=NC=C(N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate](/img/structure/B10770384.png)
![2-amino-N-[1-[1-[2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide](/img/structure/B10770391.png)

![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B10770404.png)
![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10770413.png)
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;dihydrochloride](/img/structure/B10770416.png)
![(6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,7-dihydroxy-6-(11-phenoxy-undecyloxycarbonyloxy)-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10770427.png)


![1-[17-(1,5-Dimethyl-hexyl)-3-hydroxy-4,4,10,13-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-14-yl]-ethanone](/img/structure/B10770449.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10770462.png)
